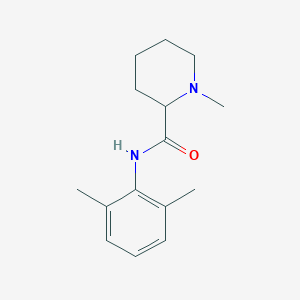

Mépivacaïne

Vue d'ensemble

Description

La mépivacaïne est un anesthésique local de type amide, chimiquement apparenté à la bupivacaïne mais pharmacologiquement apparenté à la lidocaïne . Elle est couramment utilisée pour l'analgésie ou l'anesthésie locale ou régionale, y compris l'infiltration, le blocage nerveux et l'anesthésie épidurale . La this compound a un début d'action relativement rapide et une durée d'action moyenne .

Applications De Recherche Scientifique

Mepivacaine is widely used in scientific research, particularly in the fields of:

Chemistry: As a model compound for studying local anesthetics and their interactions.

Medicine: Extensively used in clinical settings for local and regional anesthesia.

Industry: Incorporated into formulations for pain relief in various medical procedures.

Mécanisme D'action

Target of Action

Mepivacaine is a local anesthetic that belongs to the amide group . Its primary targets are the sodium channels located on the intracellular surface of nerve cells . These channels play a crucial role in the initiation and propagation of nerve impulses .

Mode of Action

Mepivacaine works by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium into the axon . This action prevents the depolarization necessary for the propagation of action potentials and subsequent nerve function . The block at the sodium channel is reversible. When the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .

Biochemical Pathways

The primary biochemical pathway affected by mepivacaine is the neuronal signal transmission pathway . By blocking sodium channels, mepivacaine inhibits the generation and conduction of nerve impulses . This action disrupts the normal flow of electrical signals along the nerves, leading to a temporary loss of sensation in the targeted area .

Pharmacokinetics

Mepivacaine is primarily metabolized in the liver via N-demethylation, hydroxylation, and glucuronidation . About 90% to 95% of the drug is excreted in the urine as metabolites . The onset of action is route and dose-dependent, ranging from 3 to 20 minutes . The duration of action is also route and dose-dependent, typically lasting 2 to 2.5 hours . The elimination half-life in adults is between 1.9 to 3.2 hours .

Result of Action

The primary result of mepivacaine’s action is the production of local or regional analgesia and anesthesia . By blocking nerve impulses, mepivacaine effectively numbs the targeted area, providing pain relief during surgical procedures or other medical interventions .

Action Environment

While specific environmental factors influencing mepivacaine’s action are not extensively studied, general factors that can influence the action of local anesthetics include tissue pH, local blood flow, and the presence of inflammation. For instance, inflamed tissues tend to have a lower pH, which can reduce the efficacy of local anesthetics. Additionally, increased blood flow can remove the anesthetic from the site of action more quickly, potentially reducing its duration of effect. Mepivacaine is predicted to present an insignificant risk to the environment .

Analyse Biochimique

Biochemical Properties

Mepivacaine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by blocking sodium channels on the neuronal membrane, which prevents the initiation and transmission of nerve impulses . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . Mepivacaine’s interaction with sodium channels is essential for its anesthetic properties.

Cellular Effects

Mepivacaine affects various types of cells and cellular processes. It influences cell function by blocking sodium channels, which are vital for the generation and conduction of nerve impulses . This blockade leads to a decrease in intracellular calcium transients, particularly in cardiomyocytes, which can result in reduced myocardial contractility . Mepivacaine also affects cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within cells .

Molecular Mechanism

At the molecular level, mepivacaine exerts its effects by binding to the intracellular surface of sodium channels, preventing the influx of sodium ions into the axon . This inhibition of sodium ion influx disrupts the depolarization necessary for action potential propagation and subsequent nerve function . Mepivacaine’s ability to block sodium channels is the primary mechanism behind its anesthetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mepivacaine change over time. Mepivacaine is rapidly metabolized, with only a small percentage being excreted unchanged in the urine . The liver is the principal site of metabolism, and over 50% of the administered dose is excreted into the bile as metabolites . Long-term effects on cellular function have been observed, including changes in myocardial contractility and potential arrhythmias .

Dosage Effects in Animal Models

The effects of mepivacaine vary with different dosages in animal models. In horses, therapeutic doses range from 20 to 160 mg per animal . Higher doses can lead to toxic or adverse effects, such as central nervous system depression and cardiovascular disturbances . In guinea pigs and rabbits, the d-isomer of mepivacaine is more rapidly absorbed and more toxic than the l-isomer .

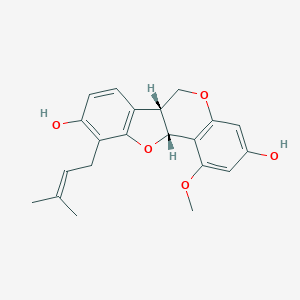

Metabolic Pathways

Mepivacaine is extensively metabolized via hydroxylation to two primary metabolites: 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine . The liver is the main site of metabolism, and these metabolites are rapidly excreted . The metabolic clearance of mepivacaine is high, contributing to its relatively short duration of action .

Transport and Distribution

Mepivacaine is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized and excreted, with a significant portion being bound to plasma proteins . Mepivacaine also crosses the placenta, indicating its ability to be transported across cellular barriers .

Subcellular Localization

Mepivacaine’s subcellular localization is primarily within the neuronal membrane, where it interacts with sodium channels . This localization is crucial for its function as a local anesthetic, as it allows mepivacaine to effectively block nerve impulses at the site of administration .

Méthodes De Préparation

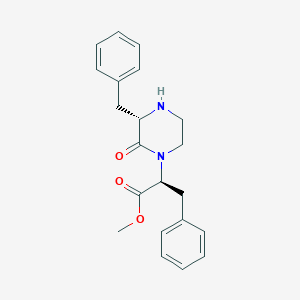

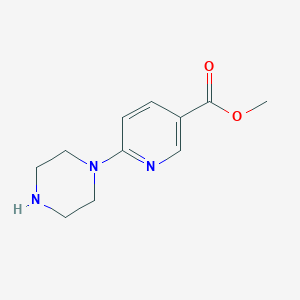

Voies de synthèse et conditions de réaction

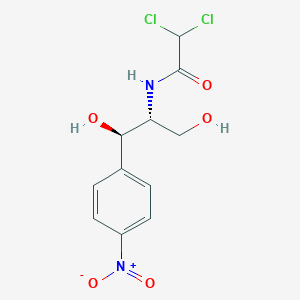

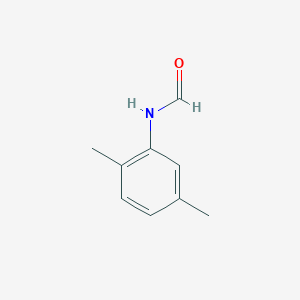

La mépivacaïne peut être synthétisée en utilisant la N-(2,6-diméthylphényl)-2-pipéridinecarboxamide comme matière première. Le formaldéhyde est utilisé comme réactif de méthylation et la réaction est effectuée dans l'acide formique à 60-100°C . Cette méthode évite l'utilisation de réactifs dangereux comme le sulfate de diméthyle et le cyanoborohydrure de sodium, ce qui en fait un processus plus sûr et plus efficace .

Méthodes de production industrielle

En milieu industriel, la this compound est produite par synthèse catalytique par acylation réductrice. Ce processus se déroule dans des conditions douces (20–50°C, hydrogène à pression atmosphérique, solvant organique) et donne des produits cibles avec une grande efficacité .

Analyse Des Réactions Chimiques

Types de réactions

La mépivacaïne subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les voies détaillées soient moins souvent discutées.

Réduction : Le composé peut être réduit, en particulier dans le contexte de sa synthèse.

Substitution : La this compound peut participer à des réactions de substitution, en particulier lors de sa synthèse et de sa modification.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent le formaldéhyde pour la méthylation et divers solvants organiques pour la synthèse catalytique .

Principaux produits formés

Le principal produit formé par ces réactions est la this compound elle-même, ainsi que ses énantiomères optiques .

Applications de recherche scientifique

La this compound est largement utilisée en recherche scientifique, en particulier dans les domaines suivants :

Chimie : En tant que composé modèle pour l'étude des anesthésiques locaux et de leurs interactions.

Médecine : Largement utilisée en milieu clinique pour l'anesthésie locale et régionale.

Industrie : Incorporée dans des formulations pour soulager la douleur dans diverses procédures médicales.

Mécanisme d'action

La this compound agit en bloquant la génération et la conduction des impulsions nerveuses. Elle y parvient en inhibant l'afflux d'ions sodium à travers la membrane cellulaire, ce qui augmente le seuil d'excitation électrique dans le nerf, ralentit la propagation de l'impulsion nerveuse et réduit la vitesse de montée du potentiel d'action . Ce blocage au niveau du canal sodique est réversible, ce qui permet à la fonction nerveuse normale de revenir une fois que le médicament a diffusé loin de l'axone .

Comparaison Avec Des Composés Similaires

Composés similaires

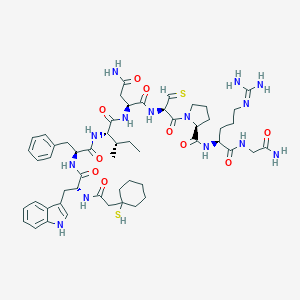

Lidocaïne : Action pharmacologique similaire, mais avec un début et une durée d'action différents.

Bupivacaïne : Connu pour sa durée d'action plus longue que celle de la mépivacaïne.

Procaïne : A un début d'action plus rapide mais une durée d'action plus courte que celle de la this compound.

Unicité

La this compound est unique par son équilibre entre un début d'action rapide et une durée d'action moyenne, ce qui la rend appropriée pour une variété d'applications cliniques où un début d'action rapide et un effet soutenu sont souhaités .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLQCZOYSRPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1722-62-9 (mono-hydrochloride) | |

| Record name | Mepivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023259 | |

| Record name | Mepivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.21e-01 g/L | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone. | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

96-88-8 | |

| Record name | Mepivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150.5 °C | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Mepivacaine?

A1: Mepivacaine, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , , , ] This blockade prevents the generation and conduction of nerve impulses, effectively inducing anesthesia.

Q2: Are there any other known mechanisms contributing to Mepivacaine's effects?

A2: Besides sodium channel blockade, Mepivacaine may also exert its effects through interaction with other ion channels and cellular processes. Research suggests potential interference with transmembrane calcium influx in vascular smooth muscle. [] Additionally, studies highlight a potential role in protecting alpha-adrenoceptors from blockade, contributing to vasodilation. []

Q3: How does Mepivacaine's mechanism of action compare to that of other local anesthetics?

A3: While Mepivacaine shares the primary mechanism of sodium channel blockade with other local anesthetics like Lidocaine and Bupivacaine, subtle differences in binding affinities and kinetics can lead to variations in onset time, potency, and duration of action. [, , , , ] For example, Mepivacaine exhibits faster onset and shorter duration compared to Bupivacaine in interscalene brachial plexus blocks. []

Q4: What is the molecular formula and weight of Mepivacaine?

A4: Mepivacaine has the molecular formula C15H22N2O and a molecular weight of 246.34 g/mol.

Q5: Is there any spectroscopic data available for Mepivacaine?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like UV-Vis, fluorescence, and chemiluminescence have been employed for Mepivacaine analysis, particularly in pharmaceutical formulations and plasma samples. []

Q6: What is the typical route of administration for Mepivacaine?

A6: Mepivacaine is predominantly administered via injection, with common routes including epidural, [, ] caudal epidural, [] intrathecal, [, , , ] interscalene brachial plexus block, [] axillary brachial plexus block, [, ] intra-articular, [, , ] and local infiltration. [, , , ]

Q7: How is Mepivacaine metabolized and excreted from the body?

A7: Mepivacaine is primarily metabolized in the liver via N-demethylation and aromatic hydroxylation, with subsequent glucuronide conjugation. [] Excretion primarily occurs through the kidneys, influenced by urinary pH. [] Notably, neonates exhibit limited metabolic capacity for Mepivacaine compared to adults. []

Q8: What factors influence the pharmacokinetics of Mepivacaine?

A8: Various factors can impact Mepivacaine pharmacokinetics, including age, [] renal function, [] route of administration, [, , ] dose, [, , , , , , , , ] and co-administration of other drugs. [, , , ] Understanding these factors is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity.

Q9: How is the efficacy of Mepivacaine assessed in experimental settings?

A9: The efficacy of Mepivacaine has been evaluated using various methods, including: * Sensory and Motor Blockade: Assessing the onset and duration of sensory and motor blockade in animal models and clinical trials. [, , , , , , , , , , ] * Pain Scores: Utilizing visual analog scales (VAS) and other pain assessment tools to evaluate analgesic efficacy in clinical trials. [, , , , , , ] * Lameness Evaluation: Employing inertial gait sensor systems to quantify lameness in equine models. [, , ]

Q10: Are there any known toxicological concerns associated with Mepivacaine use?

A10: While generally safe, Mepivacaine, like other local anesthetics, can exhibit toxicity at high plasma concentrations. [, , , , , ]

Q11: What pre-clinical models are used to study Mepivacaine's effects?

A11: Researchers utilize various animal models to investigate the effects of Mepivacaine, with equine models being particularly prevalent for studying local anesthetic efficacy in lameness management. [, , ] Rodent models are also employed for exploring the drug's effects on various tissues and organ systems. [, , , , ]

Q12: What is the significance of studying Mepivacaine's effects on chondrocytes?

A12: Intra-articular injections of Mepivacaine are common in equine medicine, prompting research into its potential effects on chondrocytes, the cells responsible for maintaining cartilage health. [, ] Understanding these effects is crucial for ensuring the long-term well-being of the joint.

Q13: Are there any known interactions between Mepivacaine and other drugs?

A13: Co-administration of Mepivacaine with other drugs, particularly those affecting the cardiovascular system, requires careful consideration. [] For instance, the use of Mepivacaine with epinephrine can lead to transient increases in heart rate. []

Q14: What formulations of Mepivacaine are currently available?

A14: Mepivacaine is available in formulations with and without vasoconstrictors, such as epinephrine or levonordefrin. [, , , , , , ] The choice of formulation depends on the desired clinical outcome and patient-specific factors.

Q15: How are Mepivacaine concentrations measured in biological samples?

A15: Various analytical methods have been employed for Mepivacaine quantification, including gas chromatography [, ] and high-performance liquid chromatography (HPLC). [, ] These techniques allow researchers to monitor drug concentrations in plasma and other biological fluids, providing insights into its pharmacokinetic profile.

Q16: What are the future directions for Mepivacaine research?

A16: Future research avenues for Mepivacaine include: * Exploring Novel Formulations: Investigating new drug delivery systems, such as liposomes, [] to enhance efficacy, prolong duration of action, and minimize adverse effects. * Optimizing Dosing Regimens: Conducting further research to refine dosing strategies for different patient populations and clinical indications. * Investigating Drug Interactions: Expanding our understanding of potential interactions between Mepivacaine and other commonly used medications. * Developing Biomarkers: Identifying biomarkers that could predict response to Mepivacaine or serve as indicators of potential toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.